molecular formula C7H13N3 B13269244 (1H-imidazol-2-ylmethyl)(propyl)amine

(1H-imidazol-2-ylmethyl)(propyl)amine

Cat. No.: B13269244
M. Wt: 139.20 g/mol
InChI Key: PYDGXHUDWXDYGT-UHFFFAOYSA-N
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Description

(1H-imidazol-2-ylmethyl)(propyl)amine is a chemical compound that features an imidazole ring substituted with a propyl group and a methylamine group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups.

Industrial Production Methods

Industrial production methods for (1H-imidazol-2-ylmethyl)(propyl)amine are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(1H-imidazol-2-ylmethyl)(propyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the imidazole ring or the substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

(1H-imidazol-2-ylmethyl)(propyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-imidazol-2-ylmethyl)(propyl)amine depends on its specific application. In biological systems, the imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may act as an enzyme inhibitor by binding to the active site or as a receptor ligand by mimicking natural substrates . The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
  • 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine
  • 2-Methyl-1-propyl-1H-benzimidazol-5-amine

Uniqueness

(1H-imidazol-2-ylmethyl)(propyl)amine is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C7H13N3/c1-2-3-8-6-7-9-4-5-10-7/h4-5,8H,2-3,6H2,1H3,(H,9,10)

InChI Key

PYDGXHUDWXDYGT-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC=CN1

Origin of Product

United States

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